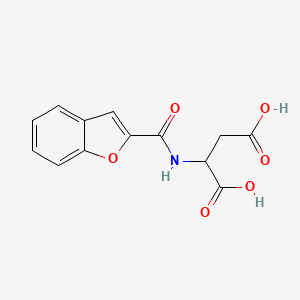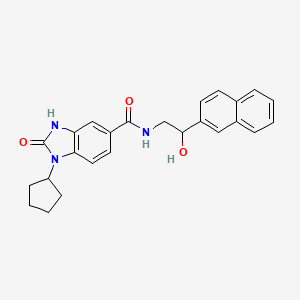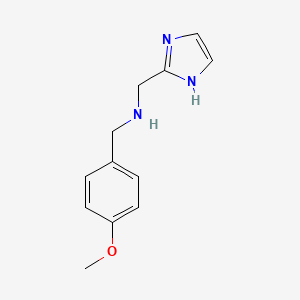![molecular formula C12H20N4O B7563041 [3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B7563041.png)
[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone, also known as DMPI-M, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMPI-M is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone exerts its effects by binding to specific targets in cells, including metal ions and protein kinases. This compound has been shown to selectively inhibit CK2 activity by binding to the ATP-binding site of the enzyme. This compound has also been shown to bind to copper and zinc ions, leading to changes in fluorescence intensity that can be used to detect the presence of these ions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to selectively inhibit CK2 activity, which may have implications for the treatment of cancer and other diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, this compound has been shown to have antioxidant properties, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone has several advantages for use in lab experiments, including its small size, which allows it to easily penetrate cells and tissues. This compound also has high selectivity for its targets, which allows for specific inhibition of CK2 and detection of metal ions. However, this compound has several limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, this compound may have off-target effects that need to be considered when interpreting results.
未来方向
There are several future directions for research on [3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone, including its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and viral infections. Further studies are needed to understand the mechanism of action of this compound and its effects on various targets in cells. In addition, the development of new synthesis methods for this compound may improve its solubility and selectivity for its targets. Finally, the use of this compound as a fluorescent probe for detecting metal ions may have applications in various fields, including environmental monitoring and biomedical imaging.
合成方法
[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone can be synthesized using various methods, including the reaction of [3-(dimethylamino)piperidin-1-yl]methanone with 2-methyl-1H-imidazole-5-carboxylic acid, followed by the addition of a coupling reagent such as HATU or EDC. The resulting product is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of [3-(dimethylamino)piperidin-1-yl]methanone with 2-methyl-1H-imidazole-5-carboxylic acid ethyl ester or the reaction of [3-(dimethylamino)piperidin-1-yl]methanone with 2-methyl-1H-imidazole-5-carboxylic acid chloride.
科学研究应用
[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone has been studied for various scientific research applications, including its potential as a fluorescent probe for detecting metal ions such as copper and zinc. This compound has also been studied for its potential as a selective inhibitor of protein kinase CK2, which plays a role in cell growth and proliferation. In addition, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and viral infections.
属性
IUPAC Name |
[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-13-7-11(14-9)12(17)16-6-4-5-10(8-16)15(2)3/h7,10H,4-6,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFXNSUJFZVRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=O)N2CCCC(C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide](/img/structure/B7562980.png)
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7562987.png)


![1-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7563000.png)
![2,6-difluoro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide](/img/structure/B7563008.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B7563020.png)

![N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide](/img/structure/B7563049.png)
![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3-acetamido-3-(4-chlorophenyl)propanoate](/img/structure/B7563060.png)